molecular formula C10H11NO2 B3195827 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 933755-01-2

1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B3195827
CAS No.: 933755-01-2
M. Wt: 177.20
InChI Key: MDBPOQRERRCWEP-UHFFFAOYSA-N
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Description

1-Methylindole-3-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .


Chemical Reactions Analysis

1-Methylindole-3-carboxylic acid can be used as a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .

Mechanism of Action

While the specific mechanism of action for 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is not mentioned in the sources, indole derivatives in general have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-5,8H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBPOQRERRCWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
Reactant of Route 6
1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid

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